1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate
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Overview
Description
1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate.
Bromophenyl Compounds: Other bromophenyl-containing compounds, such as 4-bromophenyl piperazine derivatives, exhibit similar chemical properties.
Uniqueness
The uniqueness of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-3-2-4-14(9-11)22-16(23)10-15(17(22)24)25-18(20)21-13-7-5-12(19)6-8-13/h2-9,15H,10H2,1H3,(H2,20,21) |
InChI Key |
DMAZSRUKIHSDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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